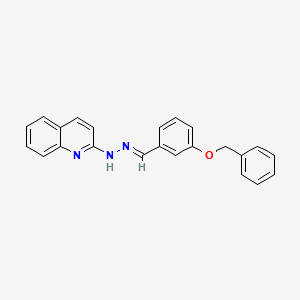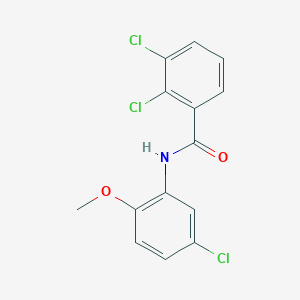
isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity and can inhibit the production of certain cytokines that are involved in the immune response.
实验室实验的优点和局限性
One of the main advantages of using isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a useful tool for studying specific biological processes.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.
未来方向
There are many potential future directions for research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its anti-tumor and anti-inflammatory effects.
2. Exploration of the potential therapeutic applications of this compound in other areas, such as autoimmune diseases and neurodegenerative disorders.
3. Development of new synthesis methods that are more efficient and cost-effective, in order to facilitate larger-scale production of the compound for use in experiments.
4. Investigation of potential drug delivery methods for this compound, in order to optimize its efficacy and minimize potential side effects.
Overall, the extensive scientific research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate suggests that this compound has significant potential as a therapeutic agent. Further research in this area is likely to yield important insights into the underlying mechanisms of its biological effects, as well as its potential applications in the treatment of various diseases.
合成方法
The synthesis of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the reaction of 3-hydroxy-2-quinoxalinecarboxylic acid with isopropyl chloroformate and triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
科学研究应用
Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
propan-2-yl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)19-13(17)8-7-12-14(18)16-11-6-4-3-5-10(11)15-12/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEHIFGNTXMGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)


![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)



![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
